molecular formula C22H30Cl2N10 B7783026 chlorhexidine

chlorhexidine

Cat. No.: B7783026
M. Wt: 505.4 g/mol
InChI Key: GHXZTYHSJHQHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

chlorhexidine is a widely used disinfectant and antiseptic solution, primarily known for its active ingredient, this compound diacetate. It is commonly employed in veterinary medicine for cleaning and disinfecting animal premises, surgical instruments, and wounds. This compound is valued for its broad-spectrum antimicrobial activity, which includes effectiveness against bacteria, viruses, and fungi .

Mechanism of Action

Target of Action

Chlorhexidine is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It acts on the cell walls of these microorganisms, which play a crucial role in maintaining the structural integrity and function of the cells .

Mode of Action

The mode of action of this compound involves its interaction with the negatively charged microbial cell surfaces . The positively charged this compound molecule reacts with the negatively charged phosphate groups on these surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows this compound to enter the cell, causing precipitation of cytoplasmic components .

Biochemical Pathways

Upon application, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, this compound then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death . In high concentrations, this compound causes the cytoplasm to congeal or solidify .

Pharmacokinetics

Pharmacokinetic studies of oral this compound rinses indicate that approximately 30% of the active ingredient is retained in the mouth following rinsing . This retained drug is subsequently slowly released into oral fluids . This ability to adsorb to dentine, shared with tetracycline antibiotics such as doxycycline, is known as “substantivity” and is the result of this compound’s positive charge .

Result of Action

The bactericidal effect of this compound is a result of the binding of this cationic molecule to negatively charged bacterial cell walls and extramicrobial complexes . At low concentrations, this causes an alteration of bacterial cell osmotic equilibrium and leakage of potassium and phosphorous resulting in a bacteriostatic effect . At higher concentrations, it is bactericidal and causes cytoplasmic precipitation .

Action Environment

Protein-bound this compound releases slowly leading to prolonged activity . This property, along with its broad-spectrum antimicrobial activity, makes this compound an effective antiseptic in various healthcare applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The active ingredient in chlorhexidine, this compound diacetate, is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of hexamethylene bis(guanidine) with p-chloroaniline to form this compound base. This base is then reacted with acetic acid to produce this compound diacetate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of this compound diacetate, followed by formulation into various products such as solutions, scrubs, and wipes. The production process includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: chlorhexidine, or this compound diacetate, primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different antimicrobial properties and applications .

Scientific Research Applications

chlorhexidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Chlorhexidine gluconate
  • Benzalkonium chloride
  • Povidone-iodine

This compound’s unique properties and wide range of applications make it an invaluable tool in maintaining hygiene and preventing infections in both medical and veterinary settings.

Properties

IUPAC Name

2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZTYHSJHQHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals from methanol; [HSDB], Solid
Record name Chlorhexidine
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Record name Chlorhexidine
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Solubility

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name CHLORHEXIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name Chlorhexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Color/Form

Crystals from methanol, Solid

CAS No.

55-56-1
Record name Chlorhexidine
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Record name 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino-
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Record name Chlorhexidine
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Record name CHLORHEXIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorhexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name CHLORHEXIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name Chlorhexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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